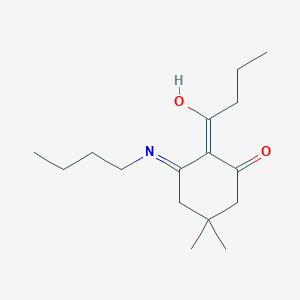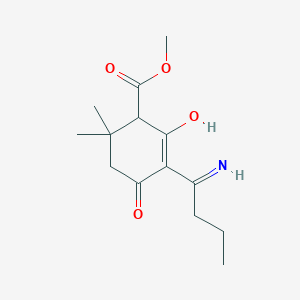![molecular formula C12H19NO4 B3719840 2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3719840.png)
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
説明
2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DMDD and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of DMDD is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. DMDD has been found to inhibit the activity of enzymes such as lactate dehydrogenase, which is involved in energy metabolism, and acetylcholinesterase, which is involved in neurotransmitter signaling. DMDD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMDD has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, DMDD has been found to have antioxidant properties, protecting cells from oxidative stress. At higher concentrations, DMDD has been found to induce apoptosis in cancer cells. DMDD has also been found to have anti-inflammatory and antimicrobial properties.
実験室実験の利点と制限
One advantage of DMDD is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Additionally, DMDD has been found to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of DMDD is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMDD. One area of interest is in the development of DMDD-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of DMDD and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, the development of new synthetic methods for DMDD could improve its yield and purity, making it more accessible for scientific research.
科学的研究の応用
DMDD has been found to have a range of potential applications in scientific research. One area of interest is in the field of cancer research, where DMDD has been found to inhibit the growth of cancer cells in vitro. DMDD has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models. Additionally, DMDD has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(2,3-dihydroxypropyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2)3-10(16)9(11(17)4-12)6-13-5-8(15)7-14/h6,8,14-16H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVISPXQIRGAOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC(CO)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3719762.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3719769.png)
![methyl 5-{[(4-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B3719781.png)



![methyl 3-butyryl-4-[(2,4-dichlorophenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719811.png)

![2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719822.png)
![5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719828.png)

![5,5-dimethyl-2-(1-{[2-(1-piperazinyl)ethyl]amino}propylidene)-1,3-cyclohexanedione](/img/structure/B3719865.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3719868.png)